molecular formula C22H19FN2O3S B2604884 2-(2,3-dimethylphenyl)-4-(4-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 941970-38-3

2-(2,3-dimethylphenyl)-4-(4-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No. B2604884
CAS RN: 941970-38-3
M. Wt: 410.46
InChI Key: IECUMQNLQCLITM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-dimethylphenyl)-4-(4-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C22H19FN2O3S and its molecular weight is 410.46. The purity is usually 95%.
BenchChem offers high-quality 2-(2,3-dimethylphenyl)-4-(4-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,3-dimethylphenyl)-4-(4-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactivity

Research on similar benzothiadiazine derivatives reveals their chemical synthesis and potential reactivity. For example, studies demonstrate methods for synthesizing benzothiadiazine derivatives and exploring their reactivity with different chemical agents. These compounds often serve as intermediates in the synthesis of more complex molecules with potential applications in materials science, medicinal chemistry, and organic synthesis Knollmüller, 1971.

Luminescence Sensing

Dimethylphenyl imidazole dicarboxylate-based lanthanide organic frameworks related to the query compound have been studied for their luminescence sensing properties. These frameworks exhibit selective sensitivity to benzaldehyde derivatives, indicating potential applications in chemical sensing and environmental monitoring Shi et al., 2015.

Antitumor Activity

Benzothiazole derivatives exhibit potent and selective antitumor properties against various cancer cell lines. The structure-activity relationships of these molecules have been explored to optimize their antiproliferative activity, highlighting their potential in developing new anticancer drugs Mortimer et al., 2006.

Environmental Applications

Some benzothiadiazine derivatives have been investigated for their environmental applications, such as the detection and determination of herbicides in water. These studies suggest potential uses in environmental monitoring and pollution control Laganà et al., 2002.

Fluorescent and Colorimetric Sensors

Novel benzothiadiazole derivatives have been designed as selective fluorescent and colorimetric sensors for anions, demonstrating high sensitivity and selectivity. Such compounds have applications in analytical chemistry, environmental monitoring, and potentially in medical diagnostics Wu et al., 2016.

properties

IUPAC Name

2-(2,3-dimethylphenyl)-4-[(4-fluorophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O3S/c1-15-6-5-8-19(16(15)2)25-22(26)24(14-17-10-12-18(23)13-11-17)20-7-3-4-9-21(20)29(25,27)28/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECUMQNLQCLITM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-dimethylphenyl)-4-(4-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

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